Decan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

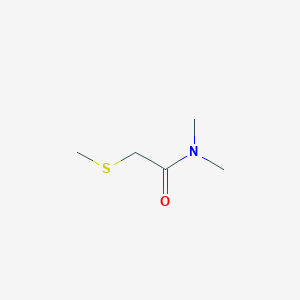

Decan-2-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is also known by other names such as 2-Adamantanamine, 2-Adamantylamine, and 2-Aminoadamantane .

Synthesis Analysis

The synthesis of α-branched alkyl-amines like Decan-2-amine is important due to their ubiquity in biologically active molecules . Despite the development of many methods for amine preparation, C(sp3)-rich nitrogen-containing compounds continue to pose challenges for synthesis . A number of both protein- and process-based strategies have been developed to improve the synthesis of such amines .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis

Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .Physical And Chemical Properties Analysis

Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .Mechanism of Action

While the specific mechanism of action for Decan-2-amine is not available, it’s worth noting that amines and their derivatives often play crucial roles in biological systems . For instance, Monoamine Oxidase Inhibitors, a class of drugs that includes certain amines, work by inhibiting the action of monoamine oxidase, thereby increasing the availability of certain neurotransmitters in the brain .

Future Directions

Transaminase biocatalysis, a process that involves amines, is one of the most interesting topics in green organic synthesis . By harnessing the diverse chemical properties of amines, researchers can contribute to the development of novel materials, technologies, and therapeutics with broad societal impact .

properties

CAS RN |

17747-48-7 |

|---|---|

Product Name |

Decan-2-amine |

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

decan-2-amine |

InChI |

InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9,11H2,1-2H3 |

InChI Key |

MQANMCFSNPBYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-acrylic acid](/img/structure/B8781781.png)

![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)

![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)